molecular formula C15H11N3O3 B11502066 N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide

N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide

Cat. No.: B11502066
M. Wt: 281.27 g/mol
InChI Key: FUCIORQIJSOBEH-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide is an organic compound characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide typically involves the reaction of 4-(cyanomethyl)aniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 4-(cyanomethyl)aniline and 3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(cyanomethyl)aniline and 3-nitrobenzoic acid.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can serve as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as luminescent materials or polymers.

    Chemical Biology: It can be employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industrial Chemistry: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide
  • N-[4-(cyanomethyl)phenyl]-3-nitrobenzenesulfonamide
  • N-[4-(cyanomethyl)phenyl]-4-methyl-3-nitrobenzene-1-sulfonamide

Uniqueness

N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide is unique due to the specific positioning of the cyanomethyl and nitro groups, which can influence its reactivity and interactions with other molecules. This structural arrangement can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide

InChI

InChI=1S/C15H11N3O3/c16-9-8-11-4-6-13(7-5-11)17-15(19)12-2-1-3-14(10-12)18(20)21/h1-7,10H,8H2,(H,17,19)

InChI Key

FUCIORQIJSOBEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)CC#N

Origin of Product

United States

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